2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3S/c1-25-18-6-8-20(9-7-18)27-15-16-10-12-23(13-11-16)21(24)14-26-19-4-2-17(22)3-5-19/h2-9,16H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGHARGNYXBVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via an etherification reaction.
Introduction of the Methoxyphenylthio Group: The methoxyphenylthio group is added through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Table 1: Key Structural and Physical Properties
Key Observations :
Substituent Impact on Molecular Weight :
- Replacement of the 4-methoxyphenylthio group with a smaller furan-2-ylmethylthio () reduces molecular weight by ~11 g/mol.
- Piperazine-based analogues () exhibit higher molecular weights (~470–520 g/mol) due to sulfonyl and tetrazole-thio groups.
highlights antimicrobial activity in triazole-thio derivatives (MIC: 31.25 µg/mL against Pseudomonas aeruginosa), indicating that thioether linkages and aromatic substituents could modulate bioactivity .
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is a complex organic molecule with notable biological activity. Its structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C22H25ClN2O3
- Molecular Weight: 464.9 g/mol
- Purity: Typically around 95% .
The compound contains a piperidine ring, a chlorophenoxy group, and a methoxyphenyl thioether, which may contribute to its biological properties.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the chlorophenoxy and methoxyphenyl groups may enhance its lipophilicity, facilitating membrane penetration and target engagement.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 700 nM in a 17β-HSD Type 3 biological assay, indicating potent inhibition .
Antimicrobial Properties
The compound's structural analogs have shown promising results against various microbial strains. The presence of the chlorophenoxy group is believed to enhance its antimicrobial efficacy through disruption of microbial cell membranes.
Study 1: Anticancer Efficacy
In a study evaluating multiple analogs of the compound, it was found that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications in the piperidine ring significantly influenced biological activity, with some derivatives showing improved potency compared to the parent compound .
Study 2: Antimicrobial Activity
A series of experiments were conducted to assess the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features to This compound displayed effective inhibition, suggesting potential applications as antimicrobial agents .
Data Tables
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| Compound A | 700 | Anticancer |
| Compound B | 500 | Antimicrobial |
| Compound C | 300 | Antiviral |
Q & A
Basic Question
- X-ray crystallography is preferred for absolute configuration confirmation, particularly for resolving stereochemistry at the piperidine ring and thioether linkage .
- NMR spectroscopy (1H, 13C, and 2D techniques like COSY/NOESY) identifies proton environments and spatial proximity of substituents (e.g., methoxyphenyl vs. chlorophenoxy groups) .
What initial biological screening approaches are recommended for this compound?
Basic Question
- Receptor binding assays: Radioligand displacement studies (e.g., α1/α2-adrenergic or serotonin receptors) using rat brain homogenates, given structural similarities to psychoactive piperidine derivatives .
- Enzyme inhibition: Evaluate activity against myeloperoxidase or CYP450 isoforms (e.g., CYP3A4) via fluorometric or spectrophotometric assays .
- Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC values compared to reference drugs .
How can discrepancies between in vitro and in vivo activity data be addressed?
Advanced Question
- Pharmacokinetic profiling: Measure bioavailability, plasma half-life, and tissue distribution in rodent models. Poor oral absorption may require prodrug design or nanoformulation .
- Metabolic stability: Incubate with liver microsomes to identify major metabolites (e.g., oxidative demethylation or glucuronidation) that reduce efficacy .
- Protein binding: Use equilibrium dialysis to assess serum albumin binding, which may limit free drug concentration .
How do structural modifications influence biological activity in SAR studies?
Advanced Question
- Piperidine substitution: Replacing the thioether with oxygen/selenium alters lipophilicity and receptor affinity. For example, sulfur enhances CNS penetration compared to oxygen .
- Chlorophenoxy vs. fluorophenoxy: Fluorine substitution increases metabolic stability but may reduce potency at dopamine receptors .
- Methoxyphenyl group: Para-methoxy enhances electron density, improving π-π stacking with aromatic residues in enzyme active sites .
What computational methods predict target interactions for this compound?
Advanced Question
- Molecular docking (AutoDock Vina): Simulate binding to homology-modeled serotonin receptors or myeloperoxidase, focusing on hydrogen bonding with piperidine nitrogen and hydrophobic interactions with chlorophenyl groups .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories, identifying critical residues for mutagenesis validation .
How does metabolic pathway analysis guide lead optimization?
Advanced Question
- CYP450 profiling: Human hepatocyte studies reveal CYP3A4-mediated N-dealkylation as a primary clearance route. Introduce steric hindrance (e.g., cyclopropyl substituents) to block oxidation .
- Reactive metabolite screening: Trapping assays (e.g., glutathione adducts) detect thioether-derived reactive intermediates, prompting structural adjustments to mitigate toxicity .
What strategies improve aqueous solubility for in vivo studies?
Advanced Question
- Salt formation: Hydrochloride salts increase solubility by 10–20× in PBS (pH 7.4) .
- Co-solvent systems: Use 10% DMSO/PEG-400 in dosing solutions without precipitating the compound .
How is thermal stability assessed for formulation development?
Advanced Question
- DSC/TGA: Differential scanning calorimetry shows a melting point >150°C, confirming solid-state stability. Decomposition occurs above 250°C, guiding lyophilization or spray-drying processes .
What analytical methods quantify this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
